molecular formula C20H18ClNO4S2 B3019539 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine CAS No. 1706205-47-1

3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine

Cat. No.: B3019539
CAS No.: 1706205-47-1
M. Wt: 435.94
InChI Key: GRFYOSKRRAHOCG-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine is a complex organic compound that features both a chlorophenyl and a naphthalenesulfonyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine with 4-chlorobenzenesulfonyl chloride and naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Bromophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine
  • 3-((4-Methylphenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine

Uniqueness

The presence of the chlorophenyl group in 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)pyrrolidine imparts unique chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)27(23,24)18-12-13-22(14-18)28(25,26)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,18H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFYOSKRRAHOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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